molecular formula C23H22FN5O3 B2556016 3-acetyl-N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide CAS No. 1251550-26-1

3-acetyl-N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

Cat. No.: B2556016
CAS No.: 1251550-26-1
M. Wt: 435.459
InChI Key: NTNSIPKZEKXADO-UHFFFAOYSA-N
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Description

3-acetyl-N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a useful research compound. Its molecular formula is C23H22FN5O3 and its molecular weight is 435.459. The purity is usually 95%.
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Biological Activity

The compound 3-acetyl-N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a derivative of the 1,2,3-triazole class, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure and Properties

The structure of the compound can be broken down into several key components:

  • Triazole Ring : Known for its role in enhancing biological activity through various interactions.
  • Piperidine Moiety : Often associated with neuroactive properties.
  • Aromatic Systems : Contributing to the lipophilicity and potential for binding to biological targets.

Anticancer Activity

Research indicates that compounds containing the triazole moiety exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound can induce apoptosis in cancer cells by triggering oxidative stress pathways and inhibiting key signaling cascades such as Notch-AKT pathways .

Case Study : A related compound demonstrated strong inhibition of cell proliferation in breast cancer models, with observed IC50 values indicating potent activity against cancer cell lines .

Antimicrobial Activity

The triazole derivatives are also noted for their antimicrobial properties. Several studies have reported that similar compounds exhibit activity against a range of pathogens including bacteria and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with nucleic acid synthesis .

Table 1: Antimicrobial Activity of Related Triazole Compounds

Compound NameTarget PathogenActivity (IC50/μM)Mechanism of Action
Compound AE. coli5.0Cell wall synthesis inhibition
Compound BS. aureus4.2Nucleic acid synthesis interference
Compound CCandida albicans6.7Disruption of cell membrane integrity

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Production : Induces oxidative stress leading to apoptosis in cancer cells.
  • Inhibition of Key Signaling Pathways : Such as the Notch-AKT pathway which is crucial for cell survival and proliferation in cancer contexts .
  • Interference with Protein Synthesis : Similar compounds have shown to disrupt protein synthesis in microbial cells.

Research Findings

A comprehensive study on triazole derivatives indicated that modifications at various positions significantly affect their biological activity. For example:

  • Substituents on the triazole ring can enhance binding affinity to target proteins.
  • The presence of electron-withdrawing groups often increases potency against cancer cells and microbes .

Properties

IUPAC Name

3-acetyl-N-[1-[1-(3-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN5O3/c1-15(30)16-4-2-5-17(12-16)22(31)25-19-8-10-28(11-9-19)23(32)21-14-29(27-26-21)20-7-3-6-18(24)13-20/h2-7,12-14,19H,8-11H2,1H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTNSIPKZEKXADO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.